Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831172
InChI: InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15831172

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride -

Specification

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
IUPAC Name methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H
Standard InChI Key UXIASNOODNNJGI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride, reflects its substitution pattern . The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is functionalized at the 3-position by a methyl ester group (COOCH3\text{COOCH}_3) and at the 5-position by a 2-(aminomethyl)phenyl group. The hydrochloride salt form enhances solubility in polar solvents compared to the free base .

Key structural identifiers include:

  • SMILES Notation: [nH]1nc(cc1c1ccccc1CN)C(=O)OC.Cl

  • InChI Key: UXIASNOODNNJGI-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H14ClN3O2\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}
Molecular Weight267.71 g/mol
AppearanceSolid (exact form unspecified)
SolubilityLikely soluble in polar solvents (e.g., water, ethanol)Inferred
Purity≥98%

The hydrochloride salt’s solubility profile is critical for formulation in biological assays, though exact aqueous solubility values remain unreported in available literature .

Synthesis and Manufacturing

Salt Formation

The hydrochloride salt is likely formed by treating the free base (methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate) with hydrochloric acid in a solvent such as tetrahydrofuran (THF) or ethanol . This step improves solubility and stability, as seen in similar pharmaceutical intermediates .

Applications and Research Significance

Pharmaceutical Intermediates

Pyrazole derivatives are widely explored for their bioactivity, including kinase inhibition and receptor agonism/antagonism . While no direct therapeutic applications are reported for this compound, its structural features suggest potential as:

  • A building block for small-molecule drugs targeting inflammatory or oncological pathways.

  • A precursor in the synthesis of thrombopoietin (TPO) mimetics, as seen in patent US7795293B2 for related pyrazole-hydrazino derivatives .

Biochemical Research

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationP302+352: Wash skin thoroughly
H319: Eye irritationP305+351+338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

Analytical Characterization

Spectroscopic Data

Though experimental spectra are unavailable, standard characterization methods for such compounds include:

  • NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons at 6.5–8.0 ppm, methyl ester at ~3.8 ppm).

  • Mass Spectrometry: Expected molecular ion peak at m/z 267.71 ([M+H]⁺) .

  • HPLC: Purity analysis using reverse-phase columns .

Regulatory Information

  • CAS Registry: 1204580-90-4 .

  • Suppliers: Sigma-Aldrich (Item ADVH9A1C9598), 001chemical.com (DY100225), P212121 Store .

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